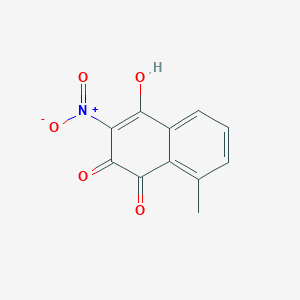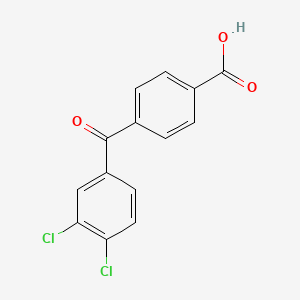
(4-Fluorophenyl)diphenylsulfonium bromide
Descripción general
Descripción
(4-Fluorophenyl)diphenylsulfonium bromide is an organic compound with the molecular formula C18H14BrFS. It is a sulfonium salt that features a fluorophenyl group and two phenyl groups attached to a sulfur atom, with bromide as the counterion. This compound is known for its applications in various fields, including organic synthesis and photochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)diphenylsulfonium bromide typically involves the reaction of diphenyl sulfide with 4-fluorobenzene in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium salt. The general reaction scheme is as follows:
[ \text{Diphenyl sulfide} + \text{4-Fluorobenzene} + \text{Brominating agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods.
Análisis De Reacciones Químicas
Types of Reactions: (4-Fluorophenyl)diphenylsulfonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different sulfonium salts.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as halides, cyanides, or alkoxides can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Various sulfonium salts depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Aplicaciones Científicas De Investigación
(4-Fluorophenyl)diphenylsulfonium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Photochemistry: The compound acts as a photoinitiator in polymerization reactions, where it generates reactive species upon exposure to light.
Biological Studies: It is used in studies involving the modification of biomolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Fluorophenyl)diphenylsulfonium bromide involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can participate in various chemical reactions, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
4-Fluorophenyldiphenylsulfonium triflate: Similar structure but with triflate as the counterion.
Diphenyliodonium salts: Similar reactivity but with iodine instead of sulfur.
Triarylsulfonium salts: Similar sulfonium structure with different aryl groups.
Uniqueness: (4-Fluorophenyl)diphenylsulfonium bromide is unique due to the presence of the fluorophenyl group, which imparts specific reactivity and properties. The bromide counterion also influences its solubility and reactivity in various solvents.
Propiedades
Fórmula molecular |
C18H14BrFS |
|---|---|
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-diphenylsulfanium;bromide |
InChI |
InChI=1S/C18H14FS.BrH/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;1H/q+1;/p-1 |
Clave InChI |
NNYAATFCAOATQX-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.[Br-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

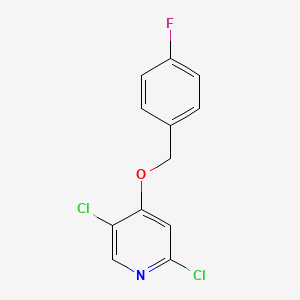




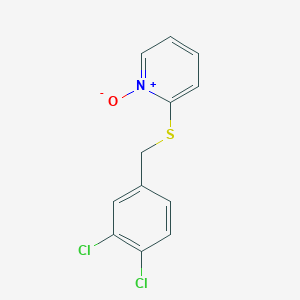
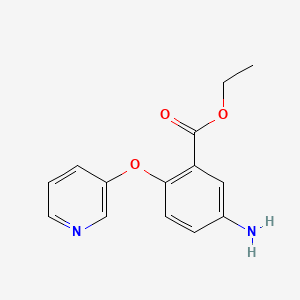



![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8307340.png)
